tert-Butylammonium perchlorate tert-Butylammonium perchlorate
Brand Name: Vulcanchem
CAS No.: 18720-49-5
VCID: VC19707145
InChI: InChI=1S/C4H11N.ClHO4/c1-4(2,3)5;2-1(3,4)5/h5H2,1-3H3;(H,2,3,4,5)
SMILES:
Molecular Formula: C4H12ClNO4
Molecular Weight: 173.59 g/mol

tert-Butylammonium perchlorate

CAS No.: 18720-49-5

Cat. No.: VC19707145

Molecular Formula: C4H12ClNO4

Molecular Weight: 173.59 g/mol

* For research use only. Not for human or veterinary use.

tert-Butylammonium perchlorate - 18720-49-5

Specification

CAS No. 18720-49-5
Molecular Formula C4H12ClNO4
Molecular Weight 173.59 g/mol
IUPAC Name tert-butylazanium;perchlorate
Standard InChI InChI=1S/C4H11N.ClHO4/c1-4(2,3)5;2-1(3,4)5/h5H2,1-3H3;(H,2,3,4,5)
Standard InChI Key BKIDJIYDGSCJCR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)[NH3+].[O-]Cl(=O)(=O)=O

Introduction

Chemical and Molecular Properties

tert-Butylammonium perchlorate is a white crystalline solid with a molecular weight of 173.595 g/mol . Its structure consists of a tert-butylammonium cation ((CH3)3CNH3+\text{(CH}_3\text{)}_3\text{CNH}_3^+) paired with a perchlorate anion (ClO4\text{ClO}_4^-), forming a stable ionic compound. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC4H12ClNO4\text{C}_4\text{H}_{12}\text{ClNO}_4
Molecular Weight173.595 g/mol
CAS Registry Number18720-49-5
SolubilitySoluble in polar solvents (e.g., methanol, water)
StabilityHygroscopic; strong oxidizer

The compound’s solubility in polar solvents such as methanol and water facilitates its use in solution-phase studies . Its hygroscopic nature necessitates storage under inert conditions to prevent decomposition .

Synthesis and Purification

While detailed synthetic protocols for tert-butylammonium perchlorate are scarce in the literature, analogous methods for ammonium perchlorates suggest a two-step process:

  • Formation of tert-butylammonium hydroxide: Reaction of tert-butylamine with hydrochloric acid yields the ammonium chloride intermediate.

  • Metathesis with perchloric acid: Treatment with perchloric acid produces the final perchlorate salt .

Purification typically involves recrystallization from ethanol or acetone to remove impurities. The compound’s purity is critical for spectroscopic applications, with commercial grades often exceeding 98% .

Structural and Spectroscopic Insights

Crystallographic Data

Although no single-crystal X-ray structure of tert-butylammonium perchlorate has been reported, studies on related compounds (e.g., tetrabutylammonium perchlorate) reveal that perchlorate ions often occupy interstitial sites within cationic frameworks . Hirshfeld surface analysis of similar salts indicates dominant hydrogen-bonding interactions between ammonium hydrogens and perchlorate oxygens .

NMR Spectroscopy

Proton NMR studies demonstrate its utility in host-guest chemistry. For example, crown ethers such as 18-crown-6 form stable complexes with tert-butylammonium perchlorate in polar solvents, evidenced by upfield shifts in 1H^1\text{H}-NMR spectra . Binding constants (KK) for these interactions, measured via titration experiments, range from 10210^2 to 103M110^3 \, \text{M}^{-1}, depending on solvent polarity .

Crown EtherK(M1)K \, (\text{M}^{-1})Solvent
18-crown-62.5×1032.5 \times 10^3Methanol
15-crown-51.8×1021.8 \times 10^2Acetonitrile

These findings underscore its role in modeling biological ion transport mechanisms .

Applications in Research

Supramolecular Chemistry

tert-Butylammonium perchlorate is widely employed to study cation recognition by macrocyclic ligands. Its small cationic size and high charge density make it ideal for probing selectivity in crown ethers and calixarenes .

Electrochemistry

As a supporting electrolyte, it minimizes migration effects in polarographic measurements, enabling precise determination of redox potentials in non-aqueous media .

Catalysis

In enzyme-catalyzed reactions conducted in organic solvents, tert-butylammonium perchlorate enhances activity by stabilizing charged transition states .

Recent Advances and Future Directions

Recent studies focus on its applications in green chemistry, such as facilitating reactions in ionic liquids. Additionally, computational modeling of its interaction with biomimetic ligands could inform drug design . Future work may explore its potential in energy storage systems, leveraging its ionic conductivity and thermal stability.

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